molecular formula C7H13NO2 B14860443 (1R,2R)-2-amino-2-methyl-cyclopentanecarboxylic acid

(1R,2R)-2-amino-2-methyl-cyclopentanecarboxylic acid

Cat. No.: B14860443
M. Wt: 143.18 g/mol
InChI Key: CHGRKLOXTORQLJ-NQPNHJOESA-N
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Description

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid: is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclopentanecarboxylic acid, featuring an amino group and a methyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for cis-2-Amino-2-methyl-cyclopentanecarboxylic acid are not widely documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Amino-2-methyl-cyclopentanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The amino group in cis-2-Amino-2-methyl-cyclopentanecarboxylic acid can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Chemistry: cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its interactions with various biomolecules.

Medicine: Research is ongoing to explore the therapeutic potential of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid in treating certain medical conditions, although specific applications are still under investigation.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: A simpler analog without the amino and methyl groups.

    2-Amino-2-methylbutanoic acid: A structurally similar compound with a different ring size.

Uniqueness: cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2R)-2-amino-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5?,7-/m1/s1

InChI Key

CHGRKLOXTORQLJ-NQPNHJOESA-N

Isomeric SMILES

C[C@]1(CCCC1C(=O)O)N

Canonical SMILES

CC1(CCCC1C(=O)O)N

Origin of Product

United States

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